molecular formula C6H11N3O B2606983 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1599567-63-1

2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2606983
CAS No.: 1599567-63-1
M. Wt: 141.174
InChI Key: IZYJJPFDVHGKAG-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is a [3+2] cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of nitrogen in the ring makes triazoles a class of heterocyclic compounds .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo transformations such as N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

Triazoles are generally stable compounds. They are aromatic and have a dipole moment due to the arrangement of nitrogen and carbon atoms in the ring . The exact physical and chemical properties would depend on the substituents attached to the triazole ring .

Scientific Research Applications

Synthesis and Antifungal Evaluation

2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized using copper-catalyzed azide alkyne cycloaddition (click chemistry) and evaluated for their antifungal activities against Candida species. Halogen-substituted derivatives showed promising antifungal profiles, highlighting the potential for further modifications to enhance drug candidacy (Lima-Neto et al., 2012).

Spectroscopic Studies on Molecular Organization

Spectroscopic studies have explored the molecular organization of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol in different solvents, revealing how solvent types and concentrations affect the compound's monomeric and aggregated forms. This understanding is crucial for its application in various solvents and concentrations (Matwijczuk et al., 2018).

Fluorescent Markers from Industrial Waste

Amphyphylic triazoanilines, synthesized from cardanol and glycerol (industrial wastes), have been studied for their use as fluorescent biomarkers. These compounds exhibit low acute toxicity to various biological models, suggesting their potential for biodiesel quality monitoring with environmental safety considerations (Pelizaro et al., 2019).

Catalytic Oxidation and Transfer Hydrogenation

1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and similar compounds synthesized via click reaction have been used to design half-sandwich complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies contribute to the development of efficient catalysts for organic synthesis processes (Saleem et al., 2013).

Synthesis and Biological Evaluation of Derivatives

The synthesis and biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds have shown high activity against Candida spp. strains, with certain derivatives exhibiting outstanding selectivity and low toxicity. This research underscores the therapeutic potential of these compounds as antifungal agents (Zambrano-Huerta et al., 2019).

Safety and Hazards

Like all chemicals, the safety and hazards associated with triazoles depend on the specific compound. Some triazoles are used as pharmaceuticals and are safe for human consumption under specific dosages, while others can be hazardous . Always refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .

Future Directions

The study of triazoles is an active area of research in medicinal chemistry, materials science, and other fields. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of triazole-based materials .

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,10)5-4-9(3)8-7-5/h4,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYJJPFDVHGKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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